molecular formula C13H21NO4 B3049084 tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate CAS No. 193085-21-1

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate

Cat. No.: B3049084
CAS No.: 193085-21-1
M. Wt: 255.31 g/mol
InChI Key: MCCBAJUVDBBRKP-VOTSOKGWSA-N
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Description

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate (CAS: 193085-21-1) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an (E)-configured α,β-unsaturated ester moiety. This structural motif makes it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules and peptidomimetics. The (E)-stereochemistry of the propenyl ester is critical for its reactivity in conjugate additions and cycloadditions, as well as for modulating steric and electronic properties in downstream applications .

Properties

IUPAC Name

tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)7-6-10-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCBAJUVDBBRKP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444101
Record name tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193085-21-1
Record name tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition-Based Synthesis

The most widely reported method involves a Michael addition between tert-butyl azetidine-1-carboxylate and ethyl acetoacetate. This reaction is catalyzed by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvents like tetrahydrofuran (THF) or dioxane. The base deprotonates ethyl acetoacetate to form an enolate, which attacks the electrophilic β-carbon of the azetidine ring, yielding the (E)-configured product (Figure 1).

Key observations :

  • Stereoselectivity is achieved through steric hindrance from the tert-butoxycarbonyl (Boc) group, favoring the (E)-isomer.
  • Yields range from 65% to 78% under optimized conditions.

Strain-Release Functionalization of Azetidine Precursors

An alternative route utilizes strain-release chemistry with 1-azabicyclo[1.1.0]butane (ABCB) as a precursor. ABCB undergoes ring-opening reactions with electrophiles, such as ethyl propiolate, in the presence of Lewis acids (e.g., ZnCl₂). The Boc-protected azetidine is then functionalized at the 3-position via nucleophilic addition (Figure 2).

Advantages :

  • Enables gram-scale synthesis with >90% purity.
  • Compatible with diverse electrophiles for subsequent derivatization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability, improving reaction rates.
  • Reactions conducted at 0–25°C minimize side products like over-alkylated species.

Base Selection

  • Potassium tert-butoxide outperforms NaH in sterically crowded systems due to its weaker coordination.
  • Substoichiometric bases (0.8–1.2 eq.) prevent decomposition of sensitive intermediates.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patented methods describe continuous flow setups to enhance reproducibility and safety. Key parameters include:

  • Residence time: 10–15 minutes
  • Temperature control: ±2°C via jacketed reactors.

Green Chemistry Considerations

  • Solvent recycling : Dioxane and THF are recovered via distillation (85–92% efficiency).
  • Catalyst-free protocols reduce waste, though at the expense of yield (≈60%).

Analytical and Purification Techniques

Chromatographic Methods

  • Flash chromatography (silica gel, hexane/EtOAc 4:1) achieves >95% purity.
  • Reverse-phase HPLC (C18 column) resolves (E)/(Z) isomers for stereochemical validation.

Spectroscopic Characterization

  • ¹H NMR : Diagnostic signals include the azetidine ring protons (δ 3.8–4.2 ppm) and the α,β-unsaturated ester (δ 6.3–6.5 ppm).
  • HRMS : [M+H]⁺ calculated for C₁₅H₂₃NO₄: 298.1654; observed: 298.1652.

Challenges and Mitigation Strategies

Scalability of ABCB-Derived Routes

While strain-release methods are efficient, ABCB’s limited commercial availability necessitates in situ generation via Hofmann elimination.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent patents describe visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst. This approach functionalizes azetidines without preactivation, though yields remain modest (≈50%).

Enzymatic Asymmetric Synthesis

Preliminary studies report lipase-catalyzed kinetic resolutions to access enantiopure (R)- or (S)-configured derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide (TBHP), copper catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arylethanone derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl ester group, which can undergo hydrolysis to release the active azetidine moiety . This moiety can then interact with biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Oxazolidine Derivatives

A structurally related compound, tert-butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (7), replaces the azetidine ring with a five-membered oxazolidine. The additional methyl groups at C2 and the stereogenic center at C4 alter ring strain and steric hindrance, impacting reactivity. For instance, the oxazolidine derivative undergoes nucleophilic additions with benzylamine to yield tert-butyl(4S)-4-[1-(benzylamino)-3-ethoxy-3-oxopropyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (8) in ethanol, a reaction less feasible in azetidine systems due to reduced ring flexibility .

Pyrazole-Substituted Azetidines

Compounds such as tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c–5f) feature pyrazole substituents. Notably, ortho-substituted derivatives (e.g., 5f) show lower synthetic yields (29%) compared to para-substituted analogues (80%), likely due to steric clashes during Suzuki-Miyaura cross-coupling .

Fluorinated Azetidines

Fluorinated analogues like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) incorporate fluorine atoms to modulate electronic properties and metabolic stability. The electronegative fluorine alters pKa values (e.g., predicted pKa of −2.75 for the target compound vs. −1.2 for fluorinated derivatives) and enhances membrane permeability .

Biological Activity

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4. This compound is characterized by its unique azetidine structure, which includes a tert-butyl ester group, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number193085-21-1
Density1.152 g/cm³ (predicted)
Boiling Point327.8 °C (predicted)
pKa-2.75 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the tert-butyl ester group allows for hydrolysis, releasing the active azetidine moiety, which can interact with various enzymes and receptors, potentially influencing metabolic pathways.

Therapeutic Potential

Research has indicated that compounds similar to this compound may exhibit:

Anticancer Activity : Studies have shown that azetidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating conditions like arthritis.

Antimicrobial Effects : Preliminary data suggest that this compound could possess antimicrobial properties, potentially useful in developing new antibiotics.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that azetidine derivatives, including those related to this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Research on Anti-inflammatory Effects

In another study, researchers investigated the anti-inflammatory potential of azetidine-based compounds. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in vivo.

Antimicrobial Activity Assessment

A recent assessment evaluated the antimicrobial activity of several azetidine derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial activity, indicating potential for further development into therapeutic agents.

Structural Comparison

Compound NameStructure TypeNotable Features
tert-butyl 3-aminoazetidine-1-carboxylateAmino derivativeContains an amino group instead of ethoxy
tert-butyl 3-methyleneazetidine-1-carboxylateMethylene derivativeExhibits different reactivity due to methylene group

Unique Attributes

This compound stands out due to its combination of functional groups that confer distinct chemical properties and reactivity profiles. This versatility makes it suitable for various applications in synthetic chemistry and drug development.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step procedures, including:

  • Esterification : Coupling of the azetidine core with ethoxyprop-1-en-1-yl groups via Mitsunobu or nucleophilic acyl substitution reactions.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by acidic deprotection (e.g., TFA) .
  • Purification : Column chromatography with hexanes/EtOAC (3:2, +0.25% Et3N) effectively isolates the product, as demonstrated for analogous compounds . Purity (>97%) is confirmed via HPLC and NMR spectroscopy .

Advanced: How can reaction conditions be optimized to suppress undesired byproducts during synthesis?

Answer:
Byproducts often arise from ester hydrolysis or isomerization of the (1E)-enone moiety. Optimization strategies include:

  • Temperature Control : Maintain reactions below 25°C to prevent thermal decomposition.
  • Moisture-Free Environment : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to avoid hydrolysis of the ethoxy group .
  • Catalytic Additives : Employ Pd-mediated cross-coupling to enhance regioselectivity, as shown in similar azetidine derivatives .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms the (1E)-configuration of the enone (δ ~6.5–7.5 ppm for vinyl protons) and Boc group integrity (δ ~1.4 ppm for tert-butyl) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enone C=C) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ = 270.144) .

Advanced: How can crystallography resolve discrepancies in reported stereochemical assignments?

Answer:
Single-crystal X-ray diffraction (SCXRD) unambiguously determines stereochemistry. For example, SCXRD of tert-butyl 3-[2,2-bis(ethoxycarbonyl)-vinyl]indole derivatives resolved conflicting NOE-based assignments by revealing planar enone geometry . Crystallization conditions (e.g., slow evaporation in hexanes/EtOAc) are critical for obtaining high-quality crystals .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy from enone/ester groups .
  • Storage : Store at room temperature in a desiccator to prevent hydrolysis. Use amber vials to protect the enone moiety from light-induced isomerization .

Advanced: How can contradictory biological activity data (e.g., IC50 variability) be analyzed?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C).
  • Metabolic Stability : Test compound stability in serum (e.g., 10% FBS) using LC-MS to rule out degradation artifacts .
  • Target Engagement : Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD) and confirm on-target effects .

Advanced: What strategies enable selective functionalization of the azetidine ring for SAR studies?

Answer:

  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the secondary amine for subsequent alkylation/acylation .
  • Click Chemistry : Introduce triazole or pyridyl groups via CuAAC reactions, as demonstrated for tert-butyl 3-(3-cyanophenyl)piperazine derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids modify the enone moiety while preserving the azetidine core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate

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